1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol 1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486542
InChI: InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H
SMILES:
Molecular Formula: C26H19NO2
Molecular Weight: 377.4 g/mol

1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

CAS No.:

Cat. No.: VC16486542

Molecular Formula: C26H19NO2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol -

Specification

Molecular Formula C26H19NO2
Molecular Weight 377.4 g/mol
IUPAC Name 1-[2-[hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
Standard InChI InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H
Standard InChI Key JYJLRFUVMXNOEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol features two naphthalene rings connected through a hydroxypyridinylmethyl bridge. The hydroxyl group (-OH) at position 2 of the second naphthalene ring and the pyridine moiety at position 4 of the bridging unit contribute to its polar character and potential hydrogen-bonding capabilities. X-ray crystallographic studies of analogous compounds, such as 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile, reveal orthorhombic crystal systems with space group Pna2₁ and unit cell parameters a=11.677A˚,b=13.999A˚,c=11.171A˚a = 11.677 \, \text{Å}, b = 13.999 \, \text{Å}, c = 11.171 \, \text{Å} . These structural insights suggest that the title compound likely adopts a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group and the pyridine nitrogen .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC26H19NO2\text{C}_{26}\text{H}_{19}\text{NO}_{2}
Molecular Weight377.4 g/mol
IUPAC Name1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
Crystal System (Analog)Orthorhombic
Space Group (Analog)Pna2₁

Spectroscopic Characterization

Infrared (IR) spectroscopy of related naphthalene derivatives shows characteristic absorption bands for hydroxyl (3142–3154 cm⁻¹) and nitrile (2219–2220 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for similar compounds, such as 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, reveal aromatic proton signals between δ 7.31–8.55 ppm and hydroxyl protons at δ 12.92–13.08 ppm . These spectral features align with the expected electronic environment of the title compound’s hydroxyl and pyridine groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves the condensation of naphthalen-2-ol with a pyridine-derived aldehyde under controlled thermal conditions. A representative procedure for analogous compounds involves heating 4-formylbenzonitrile, naphthalen-2-ol, and pyrrolidine at 100°C for 10 hours, followed by refluxing in ethanol and recrystallization from dichloromethane . This method emphasizes the importance of solvent selection (e.g., methanol-DMF mixtures) for obtaining high-purity crystals .

Table 2: Representative Synthesis Conditions

ReactantConditionsProduct Yield
Naphthalen-2-ol + Pyridine aldehyde100°C, 10 h; ethanol reflux60–70%

Purification and Crystallization

Slow evaporation of solvent mixtures (e.g., methanol-DMF) yields single crystals suitable for X-ray diffraction analysis . Intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen enhances lattice stability, as observed in related structures .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents such as water but dissolves readily in dimethylformamide (DMF) and dichloromethane . The hydroxyl group’s acidity (pKa10\text{p}K_a \approx 10) enables deprotonation under basic conditions, facilitating nucleophilic substitution or esterification reactions. For instance, reaction with phenylisothiocyanate yields thioamide derivatives, as demonstrated in studies of analogous nicotinonitriles .

Thermal Stability

Thermogravimetric analysis (TGA) of similar naphthalene derivatives indicates decomposition temperatures above 250°C, suggesting robust thermal stability under standard laboratory conditions .

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